molecular formula C11H12O6 B15327188 3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid

3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid

Cat. No.: B15327188
M. Wt: 240.21 g/mol
InChI Key: OVTXMXLGPQUKGY-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C11H12O6 and a molecular weight of 240.21 g/mol It is a derivative of benzoic acid, characterized by the presence of methoxy groups at the 3 and 5 positions and a methoxycarbonyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid typically involves the esterification of 3,5-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid is unique due to the presence of both methoxy and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

3,5-dimethoxy-4-methoxycarbonylbenzoic acid

InChI

InChI=1S/C11H12O6/c1-15-7-4-6(10(12)13)5-8(16-2)9(7)11(14)17-3/h4-5H,1-3H3,(H,12,13)

InChI Key

OVTXMXLGPQUKGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)OC)C(=O)O

Origin of Product

United States

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